Ethyl 4-azidobutanoate
Overview
Description
Ethyl 4-azidobutanoate is an organic compound with the molecular formula C6H11N3O2. It is also known as ethyl 4-azidobutyrate or 4-azidobutyric acid ethyl ester. This compound is characterized by the presence of an azido group (-N3) attached to a butanoate ester. This compound is commonly used as a building block in organic synthesis, particularly in click chemistry, due to its reactive azide group .
Mechanism of Action
Target of Action
Ethyl 4-azidobutanoate is a simple azide building block . It is used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . .
Mode of Action
As an azide compound, it may participate in click chemistry reactions, specifically in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles . These reactions are often used in drug discovery and bioconjugation applications .
Preparation Methods
Ethyl 4-azidobutanoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl 4-bromobutyrate with sodium azide in dimethyl sulfoxide (DMSO) at 45°C for 24 hours. The reaction mixture is then cooled to room temperature, and water is added to precipitate the desired compound . This method is scalable and practical for laboratory synthesis.
In industrial production, similar methods are employed, but with optimized reaction conditions and purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Ethyl 4-azidobutanoate undergoes various chemical reactions, primarily due to the presence of the azido group. Some common reactions include:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amides or other derivatives.
Cycloaddition Reactions: The azido group readily participates in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is commonly used in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a
Properties
IUPAC Name |
ethyl 4-azidobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-2-11-6(10)4-3-5-8-9-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQNOPCJUCMNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495505 | |
Record name | Ethyl 4-azidobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51453-79-3 | |
Record name | Ethyl 4-azidobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research indicates that the cyclopentadienyl ruthenium complexes, while effective for catalyzing the decomposition of benzylic azides, do not exhibit the same reactivity with Ethyl 4-azidobutanoate []. The study specifically mentions that (2-azidoethyl)benzene and this compound did not undergo the same coupling reaction observed with benzylic azides.
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